molecular formula C18H23NO5 B13223171 tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13223171
M. Wt: 333.4 g/mol
InChI Key: FJSGCEHBVYOOMK-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic IUPAC name This compound provides a precise description of the compound’s molecular architecture. Breaking down the nomenclature:

  • Spiro[1-benzopyran-2,3'-pyrrolidine] : Indicates a spirocyclic system where the benzopyran (a fused benzene and pyran ring) shares the C2 position with the pyrrolidine’s C3' atom.
  • 7-Methoxy : Denotes a methoxy group (-OCH$$_3$$) at the 7th position of the benzopyran ring.
  • 4-Oxo-3,4-dihydro : Specifies a ketone group at position 4 and partial saturation between C3 and C4 on the benzopyran.
  • 1'-Carboxylate : A tert-butyl ester (-CO$$2$$C(CH$$3$$)$$_3$$) attached to the pyrrolidine’s nitrogen atom.

The molecular structure is further elucidated by the SMILES notation COc1ccc2c(c1)OC1(CCN(C(=O)OC(C)(C)C)C1)CC2=O, which encodes the connectivity of atoms and functional groups. Key features include the spiro junction at C2/C3', the electron-withdrawing ketone at C4, and the sterically bulky tert-butyl carbamate protecting group.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula $$ \text{C}{18}\text{H}{23}\text{NO}_5 $$
Molecular Weight 333.4 g/mol
CAS Registry Number 2060052-59-5

Historical Context of Spirobenzopyran-Pyrrolidine Derivatives

Spirocyclic systems combining benzopyran and pyrrolidine motifs emerged in the late 20th century as synthetic targets due to their structural resemblance to bioactive alkaloids. Early work focused on 2-aminotetralins and pyrrolo[1,2-a]benzimidazoles, where substituents like methoxy groups were found to modulate DNA alkylation and topoisomerase inhibition. For instance, 7-methoxy-substituted analogs demonstrated enhanced cytotoxicity by stabilizing aziridinyl intermediates, a finding that motivated the exploration of methoxy-bearing spirocycles.

The advent of catalytic asymmetric synthesis in the 2010s revolutionized spirocycle construction. Silver-catalyzed [3+2] cycloadditions, as reported by Zhou and Skibo, enabled the stereoselective assembly of spiropyrrolidine oxindoles with four contiguous stereocenters. This methodology laid the groundwork for synthesizing tert-butyl-protected derivatives by incorporating carbamate groups to stabilize reactive intermediates. Notably, the tert-butyl ester in the title compound serves dual roles: it prevents nitrogen oxidation during synthesis and enhances solubility for purification.

Significance in Modern Organic Chemistry Research

The this compound exemplifies the convergence of synthetic methodology and functional group compatibility. Its spirocyclic core is a privileged structure in drug discovery, offering conformational rigidity that improves target binding selectivity. For example, spirocyclic pyrrolidines have been leveraged as α$$_2$$-adrenergic receptor agonists and serotonin reuptake inhibitors due to their ability to mimic bioactive conformations of monoamine neurotransmitters.

Recent advances in scalable synthesis, such as the Petasis reaction and hydroboration–oxidation sequences, have enabled multigram production of analogous spirocycles. These methods address historical challenges in accessing sterically congested quaternary centers, as highlighted in the synthesis of 4-azaspiro[2.4]heptane derivatives. The tert-butyl carbamate group in the title compound further facilitates these processes by acting as a transient protective group that can be cleaved under mild acidic conditions.

Table 2: Comparative Synthetic Approaches for Spirocyclic Pyrrolidines

Method Key Features Yield (%) Diastereoselectivity Source
Ag-catalyzed cycloaddition Stereoselective, four contiguous stereocenters 50–95 11:1 → 20:1
Sakurai reaction Compatible with organosulfur groups 22–25 N/A
Petasis reaction Free amine intermediates, scalable 39–49 N/A

The compound’s 7-methoxy group also introduces electronic modulation, altering the electron density of the benzopyran ring. This modification can enhance photochromic properties, making such derivatives candidates for molecular switches in optoelectronic devices. Furthermore, the ketone at C4 provides a handle for further functionalization via nucleophilic addition or reductive amination, expanding utility in diversity-oriented synthesis.

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 7-methoxy-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C18H23NO5/c1-17(2,3)24-16(21)19-8-7-18(11-19)10-14(20)13-6-5-12(22-4)9-15(13)23-18/h5-6,9H,7-8,10-11H2,1-4H3

InChI Key

FJSGCEHBVYOOMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Benzopyran Core

One common approach is the condensation of aromatic aldehydes with active methylene compounds like dimedone or cyanoacetate derivatives, catalyzed by bases or ionic liquids, to form tetrahydrobenzopyran intermediates. For example:

  • Use of aromatic aldehyde and dimedone in the presence of cyclodextrin catalysts or potassium fluoride/alumina in solvents like toluene or DMF.
  • Heating the mixture to promote cyclization and formation of the benzopyran ring.
  • Methoxylation at the 7-position can be introduced by starting with a 7-methoxy-substituted aromatic aldehyde or by selective methylation of a hydroxy group after ring formation.

Construction of the Pyrrolidine Ring and Spiro Junction

The pyrrolidine ring is typically formed by cyclization involving a nitrogen-containing precursor such as 3-piperidinone or amino-substituted intermediates:

  • A key step involves the reaction of phosphonate esters with 3-piperidinone under basic conditions (e.g., sodium tert-butoxide in THF), followed by workup and purification to obtain aza-spirocyclic indanones or related spiro compounds.
  • The spiro linkage is formed by intramolecular cyclization, often facilitated by the reactive keto or ester groups on the benzopyran core and the nitrogen nucleophile on the pyrrolidine precursor.
  • The reaction is typically carried out under argon atmosphere in oven-dried glassware to maintain anhydrous conditions, with temperature control (ice bath to room temperature) to optimize yield and selectivity.

Installation of the tert-Butyl Carbamate Protecting Group

Protection of the pyrrolidine nitrogen as a tert-butyl carbamate (Boc) is achieved by:

  • Treating the amino intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide at room temperature.
  • The reaction is conducted in biphasic systems like toluene-water mixtures, maintaining pH around 7 for optimal selectivity.
  • After reaction completion (typically 3 hours), the organic layer is separated, cooled, and filtered to isolate the Boc-protected amine with high diastereomeric purity (e.g., 95:5 ratio).

Purification and Characterization

  • Workup involves quenching with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, filtration, and concentration under reduced pressure.
  • The crude product is purified by flash column chromatography on silica gel using appropriate solvent gradients (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures).
  • Characterization includes NMR spectroscopy (1H and 13C), LCMS, and HPLC to confirm structure, purity, and stereochemistry.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
Benzopyran core formation Aromatic aldehyde + dimedone + catalyst (cyclodextrin or KF/alumina) Toluene, DMF Heating (reflux) Several hours Efficient cyclization to tetrahydrobenzopyran
Pyrrolidine ring formation Phosphonate ester + 3-piperidinone + NaOtBu THF 0 °C to RT Overnight High stereoselectivity; inert atmosphere
Boc protection Di-tert-butyl dicarbonate + NaOH Toluene + water 25 °C 3 hours High diastereomeric ratio (95:5)
Purification Flash chromatography Silica gel Ambient - Solvent gradient for purity

Research Findings and Optimization Notes

  • The use of sodium tert-butoxide as a strong base in THF under inert atmosphere is crucial for the selective formation of the spirocyclic core with minimal side reactions.
  • Boc protection at neutral pH in biphasic systems ensures high selectivity and yield, avoiding over-protection or side reactions.
  • Choice of solvents and temperature control during cyclization steps significantly affects stereoselectivity and yield; mild conditions favor better outcomes.
  • Purification by flash chromatography with optimized solvent systems is essential for isolating the pure target compound, especially given the presence of diastereomers and by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the carboxylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spiro structure contributes to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related spirocyclic derivatives, emphasizing molecular features, physicochemical properties, and synthetic relevance:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Physical Properties Source
tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate Not provided C18H23NO5 333.38 (estimated) 7-methoxy, 4-oxo, tert-butyl carbamate Storage: Likely 2–8°C (analogous to CAS 1013334-96-7) Hypothetical
tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate (unsubstituted analog) 1013334-96-7 C17H21NO4 303.35 4-oxo, tert-butyl carbamate Storage: 2–8°C; No methoxy group at position 7
tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate 2059936-36-4 C17H20N2O6 348.35 6-nitro, 4-oxo, tert-butyl carbamate Higher molecular weight due to nitro group; No methoxy substitution
Ethyl [spiro[2',3'']-5-chlorooxindole]-3-oxo-5'-phenyl-3,4-dihydrospiro[benzo[b][1,4]thiazine-2,3'-pyrrolidine]-4'-carboxylate (15d) Not provided C29H26ClN3O3S 532.06 Chloro, phenyl, ethyl ester Mp: 240–242°C; Elemental analysis: C 62.36%, H 4.26%, N 8.08%, S 6.17%; Benzothiazine core
tert-Butyl (S)-4-ethoxy-3,4-dihydrospiro[[2]benzopyran-1,4′-piperidine]-1′-carboxylate ((S)-14) Not provided C20H29NO4 347.40 Ethoxy, piperidine ring Specific rotation: [α]20D = −2.2 (CH2Cl2); HPLC purity: 96.3%

Structural and Functional Insights

The 6-nitro substituent in CAS 2059936-36-4 introduces strong electron-withdrawing effects, which may reduce stability but increase reactivity in nucleophilic substitution reactions .

Core Heterocycle Variations: Compounds like 15d () replace the benzopyran with a benzothiazine system, introducing sulfur into the core. This alters electronic properties and may enhance binding to metal ions or thiol-containing biological targets .

Synthetic Utility :

  • The tert-butyl carbamate group in all listed compounds serves as a protective group for amines, facilitating stepwise synthesis .
  • High yields (>98%) and detailed NMR characterization (e.g., 15c and 15d in ) underscore the reproducibility of spirocyclic syntheses via 1,3-dipolar cycloaddition or similar methods .

Physicochemical and Pharmacological Considerations

  • Storage Conditions : The unsubstituted analog (CAS 1013334-96-7) requires refrigeration (2–8°C), implying sensitivity to thermal degradation. The 7-methoxy derivative may exhibit similar storage needs .
  • Melting Points : Derivatives like 15d (Mp: 240–242°C) demonstrate higher thermal stability compared to the target compound’s analogs, likely due to crystalline packing enhanced by chloro and phenyl groups .

Biological Activity

tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate is a synthetic compound that belongs to a class of spiro compounds, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex spiro structure that includes a benzopyran moiety and a pyrrolidine ring. Its molecular formula is C17H22N2O4C_{17}H_{22}N_{2}O_{4} with a molecular weight of approximately 318.368 g/mol. The presence of the methoxy and tert-butyl groups contributes to its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit significant biological activities, including:

  • Antioxidant Activity : Many spiro compounds have demonstrated the ability to scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases.
  • Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Effects : Certain spiro compounds have displayed antimicrobial activity against bacteria and fungi.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Interaction with Cell Signaling Pathways : It may modulate pathways such as apoptosis or cell cycle regulation.
  • Receptor Binding : The compound could act as an antagonist or agonist at various receptors, influencing cellular responses.

Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the anticancer potential of related compounds against human breast cancer cell lines (MCF-7). The results indicated that these compounds could selectively induce cytotoxicity in cancer cells expressing sigma receptors, which are often overexpressed in certain tumors .

Antioxidant Properties

Research has shown that similar spiro compounds exhibit significant antioxidant activities by reducing oxidative stress markers in vitro. This suggests that this compound may also possess similar properties .

Case Study 1: Anticancer Efficacy

A comparative study evaluated the efficacy of various spiro compounds against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, indicating promising anticancer activity .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of spiro compounds against both Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives showed inhibition zones comparable to standard antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
tert-butyl 7-methoxy-4-oxo-spiro[1-benzopyran]Anticancer12.5
tert-butyl 6-chloro-2H-benzo[b][1,4]oxazineAntimicrobial15.0
tert-butyl 5-nitro-spiro[benzo[d][1,3]oxazine]Antioxidant8.0

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate with high yield?

  • Methodology :

  • Hydrogenation : Use hydrogen gas in a vacuum-sealed reaction vessel to ensure inert conditions, followed by overnight stirring at room temperature .
  • Purification : Employ column chromatography (e.g., ethanol/chloroform 1:8) to isolate the compound. Monitor purity via TLC (Rf ~0.16) .
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., NaH and methyl iodide for alkylation) and reaction time (e.g., 3 hours for methylation) to minimize side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Characterization Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^13C NMR spectra to confirm spirocyclic connectivity and substituent positions (e.g., tert-butyl and methoxy groups) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (expected ~343–420 g/mol range based on analogs) .
  • HPLC : Confirm purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for spirocyclic systems like this compound?

  • Approach :

  • Dynamic Effects : Account for conformational flexibility in the pyrrolidine ring, which may cause signal splitting in 1H^1H NMR. Use variable-temperature NMR to identify coalescence points .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for key protons and carbons .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., analog studies in spirocyclic systems show bond angles of 109.5°–120° for pyrrolidine rings) .

Q. How does the spirocyclic scaffold influence reactivity under acidic or basic conditions?

  • Experimental Design :

  • Acidic Hydrolysis : Treat the compound with HCl (1M) at 50°C for 24 hours. Monitor degradation via LC-MS to assess ester group stability .
  • Basic Conditions : Expose to NaOH (0.1M) and track ring-opening reactions (e.g., lactam formation) using IR spectroscopy (amide I band ~1650 cm1^{-1}) .
  • Kinetic Studies : Measure reaction rates under varying pH to model stability profiles (half-life >48 hours in neutral buffers) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodology :

  • QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) tools to estimate logP (predicted ~2.5–3.0) and permeability (e.g., Caco-2 cell model) .
  • ADMET Prediction : Apply tools like SwissADME to assess cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) and bioavailability (>50% based on spirocyclic analogs) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles (P210: Keep away from heat sources) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in labeled containers for hazardous disposal .

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